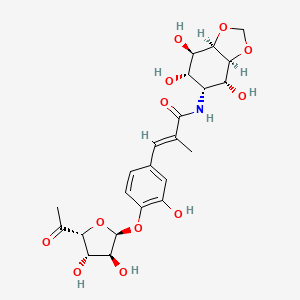

Epihygromycin

Description

Properties

CAS No. |

75081-92-4 |

|---|---|

Molecular Formula |

C23H29NO12 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5R)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19+,20+,21-,23-/m1/s1 |

InChI Key |

YQYJSBFKSSDGFO-SQTRDLTCSA-N |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Epihygromycin from Corynebacterium equi: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the discovery and isolation of epihygromycin, a stereoisomer of hygromycin, from the bacterium Corynebacterium equi (now reclassified as Rhodococcus equi). The primary source for this information is the 1980 publication by Wakisaka et al., which first reported the identification of this novel compound.[1] Epihygromycin was identified as a minor component produced alongside the major antibiotic, hygromycin.[1] This document provides a detailed account of the methodologies and findings presented in this seminal work, offering a guide for researchers in natural product discovery and antibiotic development.

It is important to note that access to the full-text article of the original 1980 publication is limited. Therefore, the experimental protocols and quantitative data presented here are based on the information available in the abstract and supplemented with standard microbiological and chemical techniques of that era.

Fermentation of Corynebacterium equi No. 2841

The production of epihygromycin was achieved through the fermentation of the newly isolated bacterial strain, Corynebacterium equi No. 2841.[1] While the specific media composition and fermentation parameters are not detailed in the available abstract, a typical fermentation process for actinomycetes, a group of bacteria known for producing a wide array of antibiotics, would involve the following steps.

Experimental Protocol: Fermentation (Generalized)

-

Inoculum Preparation: A seed culture of Corynebacterium equi No. 2841 is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth or a specialized seed medium) with a pure culture of the bacterium. The culture is incubated with agitation to ensure sufficient cell growth.

-

Production Medium: The production medium would likely consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract, soybean meal), and essential minerals. The pH of the medium would be adjusted to an optimal range for bacterial growth and antibiotic production.

-

Fermentation: A large-scale fermenter containing the production medium is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the desired metabolites.

-

Monitoring: The fermentation process is monitored by periodically measuring parameters such as cell growth (optical density), pH, and antibiotic activity of the culture broth.

Isolation and Purification of Epihygromycin

Epihygromycin was isolated as a minor component from the fermentation broth of Corynebacterium equi No. 2841, with hygromycin being the major antibiotic produced.[1] The separation of these two epimers would have required a multi-step purification process.

Experimental Protocol: Isolation and Purification (Generalized)

-

Broth Filtration: The fermentation broth is first filtered or centrifuged to separate the bacterial cells from the supernatant containing the dissolved antibiotics.

-

Extraction: The clarified supernatant is then subjected to solvent extraction to concentrate the active compounds. This typically involves using a water-immiscible organic solvent (e.g., ethyl acetate, butanol) to extract the antibiotics from the aqueous phase.

-

Chromatography: The crude extract containing both hygromycin and epihygromycin is then subjected to a series of chromatographic techniques to separate the two compounds. This could include:

-

Ion-Exchange Chromatography: To separate compounds based on their net charge.

-

Silica Gel Chromatography: To separate compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For high-resolution separation of the two epimers.

-

-

Crystallization: The fractions containing pure epihygromycin are pooled, concentrated, and the compound is crystallized to obtain a pure, solid product.

Structural Elucidation and Characterization

The identification of the minor component as epihygromycin, an epimer of hygromycin, was achieved through spectroscopic analysis and chemical conversions.[1]

Key Characterization Techniques (Generalized):

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule and the stereochemical relationship between the two compounds.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.

-

-

Chemical Conversion: Chemical reactions could have been performed to convert hygromycin to epihygromycin or vice-versa, confirming their epimeric relationship.[1]

Quantitative Data

Due to the limited access to the full publication, specific quantitative data such as fermentation titer, extraction yields, and final purified yields of epihygromycin are not available. A summary table would typically be presented here if such data were accessible.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the discovery and isolation of epihygromycin from Corynebacterium equi.

References

Epihygromycin vs. Hygromycin A: A Technical Guide to Their Core Structural and Functional Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional distinctions between the antibiotic Hygromycin A and its natural epimer, Epihygromycin. While both compounds share a common molecular backbone, a subtle stereochemical variance leads to significant, though not yet fully quantified, differences in their biological interactions. This document summarizes the known structural details, mechanism of action, available biological activity data, and relevant experimental protocols to support further research and development.

Core Structural Differences: The C-4" Epimerization

Hygromycin A is a natural product from Streptomyces hygroscopicus composed of three distinct moieties: a 3,4-dihydroxy-α-methylcinnamic acid core, a neo-inosamine-2 aminocyclitol, and a 6-deoxy-5-keto-D-arabino-hexofuranose sugar. Epihygromycin is the C-4" epimer of Hygromycin A, meaning it differs only in the stereochemical configuration at the 4th carbon position of the furanose sugar ring. This subtle change in the orientation of a hydroxyl group is the fundamental structural distinction between the two molecules.

During the fermentation and purification of Hygromycin A, Epihygromycin is often present as a minor component. The primary method for distinguishing the two is through 13C Nuclear Magnetic Resonance (NMR) analysis, where the resonances associated with the furanose moiety differ between the epimers[1].

Mechanism of Action: Inhibition of Ribosomal Peptidyl Transferase

The primary mechanism of action for Hygromycin A is the inhibition of protein synthesis in bacteria. It achieves this by binding to the large ribosomal subunit (50S in bacteria) specifically at the peptidyl transferase center (PTC). The PTC is the catalytic site responsible for forming peptide bonds between amino acids during translation.

Hygromycin A's binding within the A-site of the PTC sterically hinders the proper accommodation of the aminoacyl-tRNA. While it may not block the initial binding of the tRNA, it prevents the subsequent conformational adjustments necessary for the aminoacyl moiety to participate in the peptide bond formation reaction. This effectively stalls protein synthesis, leading to bacterial growth inhibition.

Biological Activity and Quantitative Data

While Epihygromycin has been identified, a thorough characterization of its biological activity in direct comparison to Hygromycin A is not extensively documented in publicly available literature. Structure-activity relationship (SAR) studies on Hygromycin A analogs have shown that the aminocyclitol and the central cinnamic acid moieties are crucial for activity[2]. Alterations to the furanose sugar can also impact efficacy, suggesting that the C-4" epimerization in Epihygromycin likely alters its binding affinity for the ribosome and, consequently, its inhibitory potency.

The following tables summarize the known inhibitory concentrations for Hygromycin A against various bacterial strains and in a cell-free assay.

Table 1: Minimum Inhibitory Concentration (MIC) of Hygromycin A

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Borrelia burgdorferi | 0.25 | [3] |

| Borrelia afzelii | 0.25 | [3] |

| Borrelia garinii | 0.25 | [3] |

| Treponema pallidum | 0.03 | [3] |

| Serpulina hyodysenteriae | Varies by analog |[4] |

Note: Data for Epihygromycin is not available in the cited literature.

Table 2: In Vitro Protein Synthesis Inhibition (IC50) of Hygromycin A

| System | IC50 (µM) | Reference |

|---|

| E. coli cell-free system | Varies by analog |[4] |

Note: Specific IC50 for the parent Hygromycin A and Epihygromycin are not detailed in the referenced study, which focused on synthetic analogs.

Experimental Protocols

A key method for evaluating the efficacy of ribosome-targeting antibiotics is the in vitro cell-free protein synthesis inhibition assay. The following protocol is based on methodologies used for assessing Hygromycin A and its analogs[4].

Protocol: E. coli Cell-Free Protein Synthesis Inhibition Assay

Objective: To determine the concentration of an antibiotic (e.g., Hygromycin A, Epihygromycin) required to inhibit protein synthesis by 50% (IC50) in a bacterial cell-free system.

Materials:

-

E. coli S30 cell-free extract

-

Premix solution (containing ATP, GTP, CTP, UTP, amino acids, salts, buffer)

-

Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)

-

Test compounds (Hygromycin A, Epihygromycin) dissolved in a suitable solvent (e.g., DMSO or water)

-

Radiolabeled amino acid (e.g., [35S]-Methionine or [14C]-Leucine)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup:

-

On ice, prepare reaction tubes each containing the E. coli S30 extract and the premix solution.

-

Add the template DNA to each reaction.

-

Add serial dilutions of the test compounds (Hygromycin A, Epihygromycin) to the respective tubes. Include a no-drug control (vehicle only) and a no-template control.

-

-

Initiation of Synthesis:

-

Add the radiolabeled amino acid to each tube to initiate the transcription-translation reaction.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Precipitation:

-

Stop the reaction by adding cold 10% Trichloroacetic acid (TCA). This will precipitate the newly synthesized proteins incorporating the radiolabel.

-

Incubate the tubes on ice for at least 30 minutes to ensure complete precipitation.

-

-

Sample Collection:

-

Collect the precipitated protein by filtering the contents of each tube through a glass fiber filter.

-

Wash the filters multiple times with cold 5% TCA to remove unincorporated radiolabeled amino acids.

-

Perform a final wash with ethanol or acetone and allow the filters to dry completely.

-

-

Quantification:

-

Place each dried filter into a scintillation vial with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background CPM from the no-template control from all other readings.

-

Normalize the data by setting the CPM of the no-drug control to 100% synthesis activity.

-

Plot the percentage of protein synthesis inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

-

Conclusion

Epihygromycin and Hygromycin A are structurally distinct only by the stereochemistry at the C-4" position of the furanose moiety. This epimerization is expected to influence the molecule's interaction with the ribosomal PTC, thereby modulating its biological activity. While the mechanism of action for Hygromycin A is well-established as an inhibitor of bacterial protein synthesis, there is a notable lack of quantitative data directly comparing its potency to that of Epihygromycin. The protocols and data presented herein provide a framework for researchers to pursue further investigations into the structure-activity relationships of these compounds, which could inform the development of novel ribosome-targeting antibiotics.

References

- 1. Synthesis and biological evaluation of novel hygromycin A antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic origin of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flightpath.bio [flightpath.bio]

- 4. Structure-activity relationships of hygromycin A and its analogs: protein synthesis inhibition activity in a cell free system - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Stereochemistry of Epihygromycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of epihygromycin, a stereoisomer of the antibiotic hygromycin A. While detailed comparative data and specific experimental protocols for epihygromycin are limited in publicly available literature, this document synthesizes the existing knowledge on its chemical nature, the established mechanism of action of its parent compound, and the general methodologies relevant to its study.

Introduction to Hygromycin A and its Epimers

Hygromycin A is an antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis in bacteria. Its complex structure consists of three main moieties: a substituted furanose ring, a cinnamic acid derivative, and an aminocyclitol ring. The stereochemistry of these components is crucial for its biological activity.

Epihygromycin refers to stereoisomers of hygromycin A, where the configuration at one or more chiral centers is inverted. Two notable epimers mentioned in the literature are C-2-epi-hygromycin A and C-4"-epihygromycin . The "epi" designation indicates that they differ from hygromycin A at a single stereocenter. Understanding the precise three-dimensional arrangement of atoms in these epimers is critical for elucidating their structure-activity relationships (SAR) and for the rational design of novel antibiotic derivatives.

Stereochemistry and Synthesis

Key Stereochemical Features:

-

Multiple Chiral Centers: The hygromycin A scaffold possesses numerous stereocenters, leading to a large number of possible stereoisomers.

-

Furanoside Configuration: The stereochemistry of the furanose ring is a defining characteristic and a focal point of synthetic efforts.

-

Aminocyclitol Moiety: The stereochemical arrangement of the aminocyclitol part is also critical for biological activity.

Mechanism of Action: Inhibition of Peptidyl Transferase

Hygromycin A exerts its antibiotic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) located on the large (50S) ribosomal subunit.[1][2]

The binding of hygromycin A to the PTC sterically hinders the accommodation of the aminoacyl-tRNA in the A-site of the ribosome. This obstruction prevents the formation of peptide bonds, thereby halting protein elongation and ultimately leading to bacterial cell death.

While the precise inhibitory activity of epihygromycin has not been quantitatively reported, it is presumed to have a similar mechanism of action. However, the altered stereochemistry would likely affect its binding affinity to the PTC, resulting in a different potency compared to hygromycin A.

Data Presentation

A direct quantitative comparison of the biological activity between hygromycin A and its epimers is not available in the reviewed literature. To facilitate future research in this area, the following table structure is proposed for summarizing such data once it becomes available.

| Compound | Target Organism | MIC (µg/mL) | IC50 (µM) - Peptidyl Transferase Assay | Ki (nM) - Ribosome Binding |

| Hygromycin A | Staphylococcus aureus | |||

| Escherichia coli | ||||

| C-2-epi-Hygromycin A | Staphylococcus aureus | |||

| Escherichia coli | ||||

| C-4"-epi-Hygromycin A | Staphylococcus aureus | |||

| Escherichia coli |

Experimental Protocols

Detailed, validated protocols for the specific separation and characterization of epihygromycin are not publicly documented. However, based on standard laboratory practices for natural products, the following general methodologies would be applicable.

Chromatographic Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating stereoisomers. A chiral stationary phase (CSP) would be essential for resolving enantiomers, while diastereomers like epimers can often be separated on standard reverse-phase or normal-phase columns with optimized mobile phases.

General Protocol Outline:

-

Column: Chiral HPLC column (e.g., polysaccharide-based) or a high-resolution reverse-phase C18 column.

-

Mobile Phase: A mixture of aqueous and organic solvents (e.g., water with formic acid or ammonium acetate and acetonitrile or methanol). Gradient elution may be necessary to resolve closely related compounds.

-

Detection: UV detection at the chromophore's maximum absorbance or mass spectrometry (LC-MS) for confirmation of molecular weight.

-

Optimization: Systematic variation of the mobile phase composition, flow rate, and temperature to achieve baseline separation of the epimers.

Stereochemical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of molecules. Comparison of the 1H and 13C NMR spectra of hygromycin A and its epimers would reveal differences in chemical shifts and coupling constants, particularly for the protons and carbons near the epimeric center.

Key NMR Experiments:

-

1D 1H and 13C NMR: To observe the overall chemical environment of the protons and carbons.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity within the spin systems of each moiety.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assignment of quaternary carbons and the connection of different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for defining the relative stereochemistry.

X-ray Crystallography

The definitive method for determining the absolute stereochemistry of a molecule is single-crystal X-ray diffraction. This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice.

General Workflow:

-

Crystallization: Growing single crystals of high quality is the most critical and often the most challenging step. This involves screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

Visualization of Research Workflow

The following diagram illustrates a conceptual workflow for the investigation of epihygromycin stereochemistry and its biological activity.

Caption: A conceptual workflow for the isolation, structural elucidation, and biological evaluation of Epihygromycin.

Conclusion

The stereochemistry of epihygromycin is a critical aspect that likely modulates its biological activity as a protein synthesis inhibitor. While the parent compound, hygromycin A, is known to target the peptidyl transferase center of the ribosome, a detailed understanding of how epimerization affects this interaction requires further investigation. The generation of quantitative biological data and the development of specific analytical and separation protocols are essential next steps for advancing research in this area. The synthetic and analytical workflows outlined in this guide provide a framework for future studies aimed at unlocking the full potential of hygromycin A and its stereoisomers in the development of novel antibacterial agents.

References

Epihygromycin: An In-depth Technical Guide to its Presence as a Minor Component in Hygromycin A Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygromycin A is an aminocyclitol antibiotic produced by the fermentation of Streptomyces hygroscopicus. It exhibits a broad spectrum of activity against various microorganisms by inhibiting protein synthesis. During the fermentation process, a minor component, epihygromycin, is often co-produced. This epimer differs from hygromycin A in the stereochemistry at the C-4" position of the furanoside moiety. While present in smaller quantities, the formation of epihygromycin is of significant interest to researchers and drug development professionals for several reasons, including its potential impact on downstream processing, overall yield, and biological activity of the final product. This technical guide provides a comprehensive overview of epihygromycin in the context of hygromycin A fermentation, including detailed experimental protocols, biosynthetic pathways, and analytical methodologies.

I. Fermentation for Hygromycin A Production

The production of hygromycin A and, consequently, epihygromycin, is achieved through submerged fermentation of Streptomyces hygroscopicus. The following protocols are based on established methods for achieving optimal yields.

Experimental Protocols

1. Culture and Inoculum Preparation:

-

Producing Organism: Streptomyces hygroscopicus (e.g., NRRL 2388)

-

Seed Medium:

-

Glucose: 10 g/L

-

Soy flour: 25 g/L

-

Corn steep liquor: 10 g/L

-

CaCO₃: 2 g/L

-

(NH₄)₂SO₄: 2 g/L

-

pH adjusted to 7.0 before sterilization.

-

-

Inoculum Development:

-

Aseptically transfer a loopful of a sporulated culture of S. hygroscopicus from a slant into a 250 mL flask containing 50 mL of seed medium.

-

Incubate the seed culture at 30°C on a rotary shaker at 280 rpm for 48 hours.

-

2. Production Fermentation:

-

Production Medium:

-

Glucose: 50 g/L

-

Soy flour: 10 g/L

-

NZ amine YTT: 5.0 g/L

-

NaCl: 5.0 g/L

-

CaCO₃: 1.0 g/L

-

Soybean oil: 2 drops per liter

-

P2000 antifoam: 1 drop per liter

-

pH adjusted to 7.0 before sterilization.

-

-

Fermentation Conditions:

-

Inoculate 100 mL of production medium in a 500 mL baffled flask with a 4% (v/v) inoculum from the seed culture.

-

Incubate the production culture at 30°C on a rotary shaker at 280 rpm for 6 days.

-

Monitor the fermentation for hygromycin A production, which typically begins in the exponential growth phase (0-48 hours) and reaches a maximum in the stationary phase (around day 6).

-

II. Biosynthesis of Hygromycin A and the Formation of Epihygromycin

Hygromycin A is assembled from three distinct biosynthetic precursors: a 6-deoxy-5-keto-D-arabino-hexofuranose moiety derived from mannose and glucose, a 3,4-dihydroxy-α-methylcinnamic acid moiety derived from 4-hydroxybenzoic acid and propionate, and a neo-inosamine-2 aminocyclitol moiety derived from glucose.[1]

The formation of epihygromycin is a result of the non-stereospecific reduction of a keto intermediate during the biosynthesis of the furanoside sugar, leading to a mixture of C-4" epimers. The exact enzymatic mechanism governing this epimerization is not fully elucidated; however, it is likely due to the substrate flexibility of a dehydrogenase or reductase involved in the furanoside biosynthetic pathway.

Proposed Biosynthetic Pathway of Hygromycin A

The following diagram illustrates the key precursors and their convergence to form the hygromycin A molecule. The potential point of epimerization leading to epihygromycin is also indicated.

References

Preliminary Studies on Epihygromycin's Antimicrobial Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epihygromycin, a structural isomer of the known antibiotic hygromycin A, presents an intriguing candidate for antimicrobial research. While comprehensive studies on the antimicrobial spectrum of epihygromycin are currently limited in publicly available literature, this technical guide consolidates the existing preliminary data and provides a framework for future investigation based on its close analog, hygromycin A. This document summarizes the known antimicrobial activity of hygromycin A, details the requisite experimental protocols for determining its antimicrobial spectrum, and visualizes its mechanism of action and the experimental workflow for assessing antimicrobial susceptibility.

Introduction to Epihygromycin

Epihygromycin is a stereoisomer of hygromycin A, an antibiotic produced by Streptomyces hygroscopicus. The structural difference lies at the C-4" position of the furanoside moiety. While both compounds share the same core structure, this seemingly minor variation in stereochemistry could significantly influence their biological activity, including their antimicrobial spectrum and potency. Research has indicated that hygromycin A exhibits a narrow-spectrum activity, with notable potency against spirochetes. Given the structural similarity, it is hypothesized that epihygromycin may share a similar, though not identical, antimicrobial profile. Further dedicated studies are essential to fully elucidate the specific antimicrobial characteristics of epihygromycin.

Antimicrobial Spectrum of Hygromycin A (as a proxy for Epihygromycin)

Due to the limited availability of specific antimicrobial data for epihygromycin, this section presents the known antimicrobial spectrum of its isomer, hygromycin A. It is crucial to note that these values serve as a preliminary reference and the activity of epihygromycin may differ.

Hygromycin A has demonstrated potent and selective activity against various spirochetes, the class of bacteria responsible for diseases such as syphilis and Lyme disease.[1] Its efficacy against common Gram-positive and Gram-negative gut symbionts is reported to be relatively low, suggesting a targeted spectrum of activity.[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Hygromycin A against Various Spirochetes

| Microorganism | Disease Association | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Treponema pallidum | Syphilis | 0.03[1] |

| Borrelia burgdorferi | Lyme Disease | 0.25[1] |

| Borrelia afzelii | Lyme Disease | 0.25[1] |

| Borrelia garinii | Lyme Disease | 0.25[1] |

| Borrelia bavariensis | Lyme Disease | 0.25[1] |

| Borrelia miyamotoi | Tick-borne Relapsing Fever | 0.25[1] |

| Alkalispirochaeta americana | Environmental Spirochete | Noted as active, specific MIC not provided in the source.[1] |

Experimental Protocols

To facilitate further research on epihygromycin, this section details the standard methodologies for determining the antimicrobial spectrum of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a common and standardized technique for determining MIC values.

Materials:

-

Epihygromycin (or hygromycin A) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile bacterial growth medium (e.g., Cation-adjusted Mueller Hinton Broth)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the epihygromycin stock solution is prepared directly in the wells of the 96-well plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations across the plate.

-

Inoculation: Each well (except for a sterility control) is inoculated with a standardized suspension of the test microorganism.

-

Controls:

-

Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only the sterile growth medium (no bacteria or antibiotic).

-

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 35°C for 18-24 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of epihygromycin at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Mechanism of Action and Experimental Workflow Visualizations

Proposed Mechanism of Action: Inhibition of Protein Synthesis

Hygromycin A is known to inhibit bacterial protein synthesis by targeting the ribosomal peptidyl transferase center.[4] It is presumed that epihygromycin acts through a similar mechanism. The following diagram illustrates the general process of bacterial protein synthesis and the point of inhibition.

Caption: Inhibition of bacterial protein synthesis by targeting the peptidyl transferase center.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines the key steps in determining the MIC of epihygromycin using the broth microdilution method.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Directions and Conclusion

The preliminary data on hygromycin A suggests that its epimer, epihygromycin, holds promise as a narrow-spectrum antimicrobial agent, potentially with high selectivity for spirochetes. However, a comprehensive evaluation of epihygromycin's antimicrobial spectrum is imperative. Future research should focus on:

-

Broad-spectrum screening: Testing epihygromycin against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi, to confirm its spectrum of activity.

-

MIC determination for a wider range of spirochetes: To understand its potential clinical utility in treating spirochetal infections.

-

Mechanism of action studies: To confirm that epihygromycin targets the bacterial ribosome and to investigate any subtle differences in its interaction compared to hygromycin A.

-

In vivo efficacy studies: To evaluate the therapeutic potential of epihygromycin in animal models of infection.

References

Methodological & Application

Application Note: Purification of Epihygromycin from Hygromycin A

Abstract

Hygromycin A, an aminocyclitolic antibiotic produced by Streptomyces hygroscopicus, is a valuable compound for research due to its inhibition of bacterial ribosomal peptidyl transferase.[1] Commercial or fermented preparations of Hygromycin A often contain its C-4" epimer, Epihygromycin, as a minor component.[1] For detailed structure-activity relationship studies and the development of new antibiotic analogs, the purification of Epihygromycin from Hygromycin A is essential. This application note provides a detailed protocol for the separation and purification of Epihygromycin from a mixture containing Hygromycin A using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described method allows for the isolation of Epihygromycin with high purity, suitable for further biochemical and pharmacological characterization.

Introduction

Hygromycin A is an antibiotic that targets the bacterial ribosome, making it a subject of interest for the development of new antibacterial agents.[1][2] During the fermentation and isolation of Hygromycin A from Streptomyces hygroscopicus, a stereoisomer, Epihygromycin, is often co-produced.[1] This epimer differs from Hygromycin A in the stereochemistry at the C-4" position of the fuguranose moiety. While structurally very similar, this stereochemical difference can significantly impact the biological activity and binding affinity to the ribosomal target. Therefore, obtaining pure Epihygromycin is crucial for understanding its specific properties and for use in drug development programs.

The protocol outlined below utilizes preparative reversed-phase HPLC, a powerful technique for separating closely related compounds such as epimers.[3] The method is based on the differential partitioning of Hygromycin A and Epihygromycin between a non-polar stationary phase and a polar mobile phase.

Materials and Reagents

-

Crude Hygromycin A preparation (containing Epihygromycin)

-

Acetonitrile (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, for improved peak shape)

-

Preparative HPLC system with a UV detector

-

Preparative C18 reversed-phase column (e.g., 250 x 10.0 mm, 5 or 10 µm particle size)

-

Rotary evaporator

-

Lyophilizer

-

Analytical HPLC system for purity analysis

-

Mass spectrometer (for confirmation of identity)

-

NMR spectrometer (for structural confirmation)

Experimental Protocol

Sample Preparation

-

Dissolve the crude Hygromycin A mixture in the initial mobile phase composition (e.g., 20% acetonitrile in water) to a final concentration of 10-50 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the HPLC column.[4]

Preparative RP-HPLC

-

Column Equilibration: Equilibrate the preparative C18 column with the mobile phase (e.g., 80% Water / 20% Acetonitrile) at a flow rate of 2-5 mL/min until a stable baseline is achieved. The use of a small percentage of an acid like TFA or formic acid in the mobile phase can improve peak shape for amine-containing compounds.

-

Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

-

Elution: Elute the compounds isocratically with 20% acetonitrile in water.[1] Alternatively, a shallow gradient of acetonitrile (e.g., 15-25% over 30 minutes) can be employed to optimize the separation of the two epimers.

-

Detection: Monitor the elution profile using a UV detector at 272 nm.[1] Hygromycin A and Epihygromycin are expected to have similar UV absorbance.

-

Fraction Collection: Collect the fractions corresponding to the eluting peaks. Epihygromycin, being an epimer, will likely have a slightly different retention time than Hygromycin A. Typically, the minor peak eluting just before or after the major Hygromycin A peak is the epimer.

Post-Purification Processing

-

Solvent Evaporation: Combine the fractions containing the purified Epihygromycin and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: Freeze the aqueous solution and lyophilize to obtain the purified Epihygromycin as a solid powder.

-

Storage: Store the purified Epihygromycin at -20°C or below to prevent degradation.

Purity and Identity Confirmation

-

Analytical HPLC: Assess the purity of the collected fractions by analytical RP-HPLC using a similar mobile phase on an analytical C18 column.

-

Mass Spectrometry: Confirm the molecular weight of the purified compound using high-resolution mass spectrometry. The mass of Epihygromycin should be identical to that of Hygromycin A.

-

NMR Spectroscopy: Perform 1H and 13C NMR analysis to confirm the structure and stereochemistry of the purified Epihygromycin. The 13C NMR resonances associated with the furanoside moiety will differ from those of Hygromycin A.[1]

Data Presentation

Table 1: Illustrative Chromatographic Data for the Separation of Hygromycin A and Epihygromycin

| Compound | Retention Time (min) | Purity (%) | Yield (mg) |

| Hygromycin A | 15.2 | >98% | (Dependent on starting material) |

| Epihygromycin | 16.8 | >95% | (Dependent on starting material) |

Note: The retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Experimental Workflow Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Supelco Preparative HPLC products for Pharmaceutical Development and Production [merckmillipore.com]

Application Note: High-Performance Liquid Chromatography for the Separation and Analysis of Epihygromycin

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Epihygromycin, a critical impurity and epimer of the aminoglycoside antibiotic Hygromycin B. The developed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) to achieve baseline resolution between Epihygromycin and Hygromycin B. This method is suitable for in-process monitoring, quality control of Hygromycin B production, and stability studies where the quantification of Epihygromycin is crucial.

Introduction

Hygromycin B is a widely used selective agent in molecular biology and biotechnology for the selection and maintenance of prokaryotic and eukaryotic cells transfected with the hygromycin resistance gene. During the production and storage of Hygromycin B, the formation of its epimer, Epihygromycin, can occur. As the biological activity and potential toxicity of Epihygromycin may differ from the parent compound, a reliable analytical method for its separation and quantification is essential for ensuring the quality, safety, and efficacy of Hygromycin B preparations. This application note provides a detailed protocol for the HPLC-based separation of Epihygromycin from Hygromycin B.

Experimental Protocol

Materials and Reagents

-

Epihygromycin reference standard

-

Hygromycin B reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

Instrumentation and Chromatographic Conditions

A mixed-mode HPLC column combining HILIC and cation-exchange functionalities is recommended for optimal separation.[1] The following conditions are a recommended starting point for method development and optimization.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Amaze TCH (3.0 x 100 mm, 3 µm, 100Å) or similar mixed-mode HILIC column |

| Mobile Phase | Acetonitrile/Water/Ammonium Formate |

| Gradient | To be optimized. A typical starting gradient could be 80% Acetonitrile decreasing to 60% over 15 minutes. |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Sample Diluent | 70% Acetonitrile in water |

Standard and Sample Preparation

Standard Preparation:

-

Prepare individual stock solutions of Epihygromycin and Hygromycin B reference standards at a concentration of 1 mg/mL in the sample diluent.

-

Prepare a mixed standard solution containing both Epihygromycin and Hygromycin B at a final concentration of 0.1 mg/mL each by diluting the stock solutions with the sample diluent.

Sample Preparation:

-

Accurately weigh and dissolve the Hygromycin B sample in the sample diluent to achieve a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter prior to injection.

Results and Discussion

The use of a mixed-mode HILIC column allows for the effective separation of the highly polar aminoglycosides, Epihygromycin and Hygromycin B. The separation is based on a combination of hydrophilic partitioning and cation-exchange interactions with the stationary phase. The ELSD is employed for detection as aminoglycosides lack a significant UV chromophore.

Quantitative Data

The following table presents hypothetical data to illustrate the expected performance of the method. Actual retention times and peak areas will vary depending on the specific instrumentation and exact chromatographic conditions.

| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |

| Hygromycin B | 8.2 | 95000 | - |

| Epihygromycin | 9.5 | 5000 | > 2.0 |

Note: The resolution value (Rs) between Hygromycin B and Epihygromycin should be greater than 1.5 for baseline separation, ensuring accurate quantification.

Experimental Workflow Diagram

Caption: Workflow for Epihygromycin analysis by HPLC.

Conclusion

The described HPLC method provides a robust and reliable approach for the separation and quantification of Epihygromycin in Hygromycin B samples. The use of a mixed-mode HILIC column is key to achieving the necessary resolution between the two epimers. This method can be readily implemented in quality control laboratories for routine analysis and for stability assessment of Hygromycin B products. Further method validation should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.

References

Epihygromycin and the Selection of Transfected Mammalian Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epihygromycin is a structural variant, specifically a C-4" epimer, of Hygromycin A, an antibiotic produced by Streptomyces hygroscopicus. While Epihygromycin itself is not commonly used as a selection agent, the closely related aminoglycoside antibiotic, Hygromycin B, is a widely utilized and effective tool for the selection and maintenance of transfected mammalian cells.[1] This document provides detailed application notes and protocols for the use of Hygromycin B in establishing stable mammalian cell lines that have been genetically modified to express a gene of interest.

Hygromycin B offers a robust method for positive selection, eliminating non-transfected cells and enriching the population of cells that have successfully integrated the hygromycin resistance gene (hph).[1] This allows for the generation of stable cell lines, which are invaluable for a multitude of research applications, including drug discovery, functional genomics, and the production of recombinant proteins.[2]

Mechanism of Action

Hygromycin B functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1] It specifically targets the 70S ribosome, thereby disrupting the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[3] The resistance to Hygromycin B is conferred by the hph gene, which encodes a phosphotransferase enzyme. This enzyme inactivates Hygromycin B through phosphorylation, allowing cells expressing this gene to survive and proliferate in its presence.[1][3]

Data Presentation: Recommended Hygromycin B Concentrations

The optimal concentration of Hygromycin B for selection is highly dependent on the specific mammalian cell line being used. Different cell types exhibit varying levels of sensitivity to the antibiotic. Therefore, it is crucial to determine the minimum concentration required to effectively kill non-transfected cells, a process known as establishing a "kill curve" or dose-response curve.[4][5] The following table provides a general range of recommended concentrations for various commonly used cell lines.

| Cell Line | Recommended Hygromycin B Concentration (µg/mL) |

| HeLa | 200 - 500 |

| CHO-K1 | 200 - 750 |

| HEK293 | 200 - 400 |

| NIH/3T3 | 200 - 500 |

| BHK-21 | 250 - 500 |

| PC-3 | 100 - 200 |

| MCF-7 | 50 - 150 |

| Jurkat | 200 - 400 |

Note: The concentrations listed above are intended as a starting point. It is imperative to perform a kill curve experiment for each new cell line or when using a new lot of Hygromycin B to determine the optimal concentration for your specific experimental conditions.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Hygromycin B Concentration (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of Hygromycin B required to kill non-transfected cells within a reasonable timeframe (typically 7-10 days).

Materials:

-

Parental (non-transfected) mammalian cell line

-

Complete cell culture medium

-

Hygromycin B solution

-

24-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Preparation of Hygromycin B Dilutions:

-

Prepare a series of dilutions of Hygromycin B in complete culture medium. A typical range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4]

-

-

Addition of Selective Medium:

-

Aspirate the existing medium from the wells and replace it with the prepared medium containing the different concentrations of Hygromycin B. Include a "no antibiotic" control well.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[7]

-

-

Determination of Optimal Concentration:

-

After 7-10 days, identify the lowest concentration of Hygromycin B that results in complete cell death of the non-transfected cells. This concentration will be used for the selection of your transfected cells.

-

Caption: Workflow for determining the optimal Hygromycin B concentration.

Protocol 2: Generation of Stable Mammalian Cell Lines

This protocol describes the process of selecting and expanding stably transfected cells following the introduction of a plasmid containing the gene of interest and the hygromycin resistance gene.

Materials:

-

Transfected mammalian cells (containing the hph gene)

-

Complete cell culture medium

-

Hygromycin B solution (at the predetermined optimal concentration)

-

Tissue culture dishes (e.g., 10 cm)

-

Cloning cylinders or sterile pipette tips

-

24-well and 6-well tissue culture plates

Procedure:

-

Post-Transfection Recovery:

-

Following transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

-

-

Initiation of Selection:

-

After the recovery period, passage the cells into a larger tissue culture dish (e.g., 10 cm dish) at a low density (e.g., 1:10 or 1:20 dilution).

-

Add complete culture medium containing the predetermined optimal concentration of Hygromycin B.

-

-

Selection and Maintenance:

-

Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[7]

-

Over a period of 1-3 weeks, non-transfected cells will be eliminated, and resistant cells will begin to form visible colonies.

-

-

Isolation of Resistant Colonies:

-

Once colonies are large enough to be easily identified, they can be isolated.

-

Carefully aspirate the medium and wash the dish with sterile PBS.

-

Place a cloning cylinder over a well-isolated colony and add a small amount of trypsin-EDTA to detach the cells.

-

Alternatively, use a sterile pipette tip to gently scrape and aspirate the colony.

-

-

Expansion of Clones:

-

Transfer the isolated cells from each colony into a separate well of a 24-well plate containing selective medium.

-

As the cells grow and become confluent, expand them sequentially into larger vessels (e.g., 6-well plates, then T-25 flasks).

-

-

Cryopreservation and Analysis:

-

Once a sufficient number of cells have been grown, a portion should be cryopreserved for long-term storage.

-

The remaining cells can be used for further analysis to confirm the expression and function of the gene of interest.

-

Caption: Workflow for generating stable mammalian cell lines using Hygromycin B.

Signaling Pathways and Logical Relationships

The mechanism of Hygromycin B action and the subsequent selection process can be visualized as a logical workflow.

Caption: Logical relationship of Hygromycin B selection in a mixed cell population.

References

- 1. agscientific.com [agscientific.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Stable Cell Line Generation | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. tools.mirusbio.com [tools.mirusbio.com]

- 7. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Proper storage conditions for Epihygromycin powder and solutions.

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of Epihygromycin powder and solutions. Adherence to these guidelines is critical for maintaining the antibiotic's potency and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Epihygromycin powder?

A1: Epihygromycin powder is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] To ensure its stability, it should be stored in a tightly sealed container in a dry environment. The recommended storage temperature is between 2-8°C, though storage at -20°C is also common practice for long-term stability, especially for desiccated antibiotics.[4][5] It is also crucial to protect the powder from light.[5]

Q2: How should I prepare and store Epihygromycin stock solutions?

A2: Stock solutions should be prepared by dissolving the powder in a suitable sterile solvent, such as sterile distilled water.[6] After dissolving, the solution must be filter-sterilized, for example, by passing it through a 0.22 µm filter.[6] It is highly recommended to store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C.[7][8]

Q3: Why is it important to aliquot my stock solution?

A3: Aliquoting prevents multiple freeze-thaw cycles.[5][8] Repeatedly freezing and thawing a stock solution can degrade the antibiotic, reducing its efficacy over time.[5] Preparing aliquots ensures that you only thaw the amount needed for an experiment, preserving the integrity of the remaining stock.

Q4: What is the shelf life of Epihygromycin powder and its solutions?

A4: When stored correctly in a tightly sealed vial, the solid powder can be stored for up to 6 months.[7] Stock solutions stored in aliquots at -20°C are generally usable for up to one month.[7] For optimal results, it is best to use freshly prepared solutions.

Q5: Is Epihygromycin sensitive to light?

A5: Yes. Like many active pharmaceutical ingredients, Epihygromycin can be sensitive to light, which can cause degradation.[9][10] Both the powder and solution should be stored in light-protected containers (e.g., amber vials) or in a dark environment.[5]

Data Presentation: Storage Condition Summary

The following table summarizes the optimal storage conditions for Epihygromycin.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Powder | 2°C to 8°C (or -20°C for long-term) | Up to 6 months[7] | Keep tightly sealed, desiccated, and protected from light.[4][5] |

| Solution | -20°C | Up to 1 month[7] | Store in sterile, single-use aliquots to avoid freeze-thaw cycles. Protect from light.[5][8] |

Troubleshooting Guide

This section addresses common issues encountered during experiments involving Epihygromycin.

Problem: My selection experiment failed, resulting in no or very few resistant colonies.

-

Possible Cause 1: Degraded Epihygromycin. The antibiotic may have lost its potency due to improper storage, including exposure to moisture (powder), repeated freeze-thaw cycles (solution), or extended storage beyond its recommended shelf life.[5][7]

-

Solution: Prepare a fresh stock solution from powder that has been stored correctly. If the powder is old or has been stored improperly, use a new vial. It is advisable to perform a quality control check on the new stock solution using the protocol provided below.

-

-

Possible Cause 2: Incorrect Concentration. The final concentration of Epihygromycin in the selection media may be too high or too low.

-

Solution: Verify your stock solution concentration and dilution calculations. Perform a titration experiment to determine the optimal selection concentration for your specific cell line.

-

-

Possible Cause 3: Other Experimental Factors. Issues with the cell transfection/transformation efficiency, cell viability, or incubation conditions can also lead to failed selection.

-

Solution: Review your entire experimental protocol for potential errors. Ensure all other reagents and conditions are optimal.

-

Problem: I see a precipitate in my Epihygromycin stock solution after thawing.

-

Possible Cause: The antibiotic may have come out of solution due to concentration, pH shifts during freezing, or interaction with contaminants.

-

Solution: Warm the vial to room temperature and gently vortex to see if the precipitate redissolves. If it does not, the solution should be discarded as the active concentration is no longer reliable. Prepare a fresh stock solution.

-

Problem: The Epihygromycin powder appears clumpy, discolored, or has a strange odor.

-

Possible Cause: The powder has likely been compromised by moisture absorption or chemical degradation.[9] Hygroscopic powders can become clumpy when exposed to humidity.[3]

-

Solution: Do not use the powder. Discard it according to your institution's safety guidelines and obtain a new supply.

-

Experimental Protocols

Protocol 1: Preparation of a Sterile Epihygromycin Stock Solution (5 mg/mL)

Materials:

-

Epihygromycin powder

-

Sterile, high-purity (e.g., double-distilled) water[6]

-

Sterile 50 mL conical tube

-

Sterile 0.22 µm syringe filter

-

Sterile syringe (e.g., 50 mL)

-

Sterile, light-protected microcentrifuge tubes (e.g., 1.5 mL amber tubes)

-

Calibrated balance and sterile weighing tools

Methodology:

-

In a sterile environment (e.g., a laminar flow hood), weigh out 200 mg of Epihygromycin powder.

-

Transfer the powder into the sterile 50 mL conical tube.

-

Add 40 mL of sterile, high-purity water to the tube to achieve a final concentration of 5 mg/mL.[6]

-

Cap the tube tightly and vortex until the powder is completely dissolved.

-

Draw the entire solution into the sterile 50 mL syringe.

-

Attach the sterile 0.22 µm filter to the syringe tip.

-

Dispense the solution through the filter into a new sterile container or directly into the sterile microcentrifuge tubes for aliquoting.

-

Aliquot the filtered solution into appropriate single-use volumes (e.g., 1 mL) in the light-protected microcentrifuge tubes.

-

Label each aliquot clearly with the name ("Epihygromycin"), concentration (5 mg/mL), preparation date, and your initials.

-

Store the labeled aliquots at -20°C immediately.

Protocol 2: Quality Control of Epihygromycin Stock via Disk Diffusion Assay

Materials:

-

Epihygromycin stock solution to be tested

-

A sensitive bacterial strain (e.g., a non-resistant strain of E. coli)

-

Bacterial culture media (e.g., LB agar plates and LB broth)

-

Sterile filter paper disks

-

Sterile forceps

-

Incubator at 37°C

Methodology:

-

Inoculate a tube of LB broth with the sensitive E. coli strain and grow to log phase.

-

Create a bacterial lawn by evenly spreading a diluted sample of the log-phase culture onto the surface of an LB agar plate. Let the plate dry for a few minutes.

-

Using sterile forceps, place a sterile filter paper disk in the center of the bacterial lawn.

-

Carefully pipette a small, known volume (e.g., 10 µL) of the Epihygromycin stock solution onto the filter disk.

-

As a control, use a disk with a previously validated, potent stock of Epihygromycin or a disk with sterile water.

-

Invert the plate and incubate at 37°C for 16-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow).

-

A large and clear zone of inhibition indicates that the antibiotic is potent. Compare the zone size to that produced by the positive control to assess relative efficacy. A small or non-existent zone suggests the antibiotic has degraded.

Visualizations

Caption: Step-by-step workflow for preparing sterile Epihygromycin stock solutions.

Caption: Troubleshooting flowchart for failed Epihygromycin selection experiments.

References

- 1. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hygroscopy - Wikipedia [en.wikipedia.org]

- 4. uww.edu [uww.edu]

- 5. goldbio.com [goldbio.com]

- 6. Stock Solution [mmbio.byu.edu]

- 7. Stability and Storage | Tocris Bioscience [tocris.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Epihygromycin and Related Aminoglycoside Antibiotics

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epihygromycin and the structurally related Hygromycin family of antibiotics. The focus is on identifying and minimizing potential off-target effects to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is Epihygromycin and how does it relate to Hygromycin A and B?

Epihygromycin is a stereoisomer of Hygromycin A, differing in its C-4" configuration. It is often found as a minor component in preparations of Hygromycin A, which is produced by the bacterium Streptomyces hygroscopicus.[1] Both Hygromycin A and the more commonly used Hygromycin B are aminoglycoside antibiotics that inhibit protein synthesis. Due to the structural similarity, preparations of Hygromycin A may contain Epihygromycin, and lot-to-lot variability in the purity of these antibiotics can be a source of experimental inconsistency.

Q2: What is the primary mechanism of action for Hygromycin A and B?

Hygromycin A and B, while both inhibiting protein synthesis, do so through different mechanisms:

-

Hygromycin A inhibits the peptidyl transferase activity of the ribosome.[1][2] It binds within the peptidyl transferase center, preventing the accommodation of aminoacyl-tRNA in the A-site.[2]

-

Hygromycin B also inhibits protein synthesis but primarily by interfering with the translocation of tRNA and mRNA on the ribosome and inducing misreading of the mRNA template.[3][4][5]

Q3: What are the primary "off-target" effects of Hygromycins in a research context?

In the context of their use as selection agents, the primary concerns are not off-target effects in the traditional sense of unintended modulation of specific signaling pathways. Instead, the key challenges are related to:

-

Cytotoxicity and Selection Efficiency: Using a concentration that is too high can lead to the death of even resistant cells, while a concentration that is too low may allow non-transfected cells to survive.[6][7]

-

Lot-to-Lot Variability: Commercial preparations of Hygromycin B can contain different impurities, which may have varying toxicities.[3] The color of a Hygromycin B solution can be an indicator of purity, with clearer solutions generally being of higher purity.[6]

-

Cellular Stress: As inhibitors of protein synthesis, hygromycins can induce cellular stress responses that may confound experimental results, especially in sensitive applications beyond selection.

-

Effects on Ribosome Biogenesis: Hygromycin B has been shown to inhibit the formation of the 30S ribosomal subunit in E. coli, indicating a broader impact on cellular machinery beyond just translation.[8][9]

Q4: How can I minimize the impact of these potential off-target effects?

Minimizing off-target effects primarily involves careful experimental design and quality control:

-

Perform a Kill Curve: Always determine the optimal concentration for your specific cell line and experimental conditions by performing a dose-response curve (kill curve).[6][10][11]

-

Use High-Purity Antibiotics: Whenever possible, use highly purified, HPLC-tested hygromycin to minimize the presence of impurities and related compounds like Epihygromycin.[12][13]

-

Consistent Lot Usage: For a series of related experiments, it is advisable to use the same lot of the antibiotic to ensure consistency.

-

Include Proper Controls: In experiments where hygromycin is used for purposes other than selection, include appropriate controls to account for any effects of protein synthesis inhibition on the cellular processes being studied.

Troubleshooting Guides

Issue 1: Inefficient Selection - Non-transfected cells are not dying.

| Possible Cause | Troubleshooting Step |

| Hygromycin concentration is too low. | Perform a kill curve to determine the minimum concentration required to kill your specific cell line within a reasonable timeframe (typically 7-10 days).[6][10][11] |

| Cell density is too high. | High cell density can lead to the escape of non-transfected cells from selection. Seed cells at a lower confluency (e.g., 20-25%).[6] |

| Antibiotic has degraded. | Hygromycin B solutions are stable for at least two years at 4°C.[6][14] Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh stock of the antibiotic. |

| Cells have intrinsic resistance. | Some cell lines may have a higher intrinsic resistance to hygromycin. A kill curve will help establish the necessary higher concentration. |

Issue 2: Excessive Cell Death - Stably transfected clones are not surviving.

| Possible Cause | Troubleshooting Step |

| Hygromycin concentration is too high. | The optimal selection concentration should be just high enough to kill non-transfected cells. A kill curve will help identify this concentration and avoid excessive toxicity to transfected cells.[10] |

| Insufficient recovery time post-transfection. | Allow cells to recover and express the resistance gene for 24-48 hours after transfection before adding the selection antibiotic.[10][15] |

| Poor transfection efficiency. | Optimize your transfection protocol to ensure a sufficient number of cells have successfully incorporated the resistance gene. |

| Gene of interest is toxic. | If the expressed protein is toxic to the cells, it may lead to cell death despite resistance to hygromycin. Consider using an inducible expression system.[16] |

Issue 3: Inconsistent Experimental Results Between Batches.

| Possible Cause | Troubleshooting Step |

| Lot-to-lot variability in antibiotic purity and composition. | Use a single, large lot of high-purity hygromycin for the entire set of experiments. If you must switch lots, perform a new kill curve to standardize the effective concentration.[3][11] |

| Changes in cell culture conditions. | Ensure that media, serum, and other culture conditions remain consistent, as they can affect cell sensitivity to the antibiotic.[10] |

Quantitative Data Summary

The following tables provide a summary of recommended working concentrations for Hygromycin B. It is crucial to note that these are general guidelines, and the optimal concentration must be determined experimentally for each cell line.

Table 1: Recommended Hygromycin B Concentrations for Selection

| Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| Mammalian Cells | 50 - 1000[14][15] | 200[15] |

| Bacteria (E. coli) | 20 - 200[14][15] | 50 - 100[12] |

| Yeast | 200[15] | Not specified |

| Fungi | 200 - 1000[14] | Not specified |

| Plant Cells | 20 - 200[14][15] | 20[15] |

Table 2: Physical and Chemical Properties of Hygromycin B

| Property | Value |

| Molecular Formula | C₂₀H₃₇N₃O₁₃[13] |

| Molecular Weight | 527.52 g/mol [13] |

| Purity (HPLC) | ≥ 90% for high-purity grades[12][13] |

| Solubility | >50 mg/mL in water[11][13] |

| Storage | 2-8°C (solution); -20°C (powder)[11][13] |

Experimental Protocols

Protocol 1: Determining Optimal Hygromycin B Concentration (Kill Curve)

This protocol is essential for minimizing off-target cytotoxic effects and ensuring efficient selection.

-

Cell Plating: Seed the non-transfected parental cell line in a 24-well plate at a density of approximately 5 x 10⁴ to 2 x 10⁵ cells/mL.[11] Allow cells to adhere overnight.

-

Prepare Antibiotic Dilutions: Prepare a series of dilutions of Hygromycin B in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[11]

-

Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of Hygromycin B. Include a no-antibiotic control.

-

Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.

-

Replenish Medium: Replace the selective medium every 2-3 days.[11]

-

Determine Minimal Lethal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.[11]

Protocol 2: Generation of a Stable Cell Line

-

Transfection: Transfect the host cell line with the plasmid containing the gene of interest and the hygromycin resistance gene (hph).

-

Recovery: Culture the transfected cells in non-selective medium for 24-48 hours to allow for the expression of the resistance gene.[10][15]

-

Selection: Subculture the cells and begin culturing them in a medium containing the predetermined optimal concentration of Hygromycin B.

-

Maintenance: Continue to culture the cells in the selective medium, replacing the medium every 3-4 days.[6]

-

Colony Isolation: After 2-3 weeks, resistant colonies should be visible. Isolate individual colonies and expand them.

-

Long-term Culture: Maintain the stable cell line in a medium containing a maintenance concentration of Hygromycin B to prevent the loss of the integrated plasmid.[14]

Visualizations

Caption: Workflow for determining the optimal Hygromycin B concentration (Kill Curve).

Caption: Mechanism of protein synthesis inhibition by Hygromycin A and B.

References

- 1. Biosynthetic Origin of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallographic characterization of the ribosomal binding site and molecular mechanism of action of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hygromycin B - Wikipedia [en.wikipedia.org]

- 4. stemcell.com [stemcell.com]

- 5. Studies on the mode of action of hygromycin B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Hygromycin B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. takara.co.kr [takara.co.kr]

- 11. researchgate.net [researchgate.net]

- 12. invivogen.com [invivogen.com]

- 13. agscientific.com [agscientific.com]

- 14. astralscientific.com.au [astralscientific.com.au]

- 15. goldbio.com [goldbio.com]

- 16. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

Technical Support Center: Analytical Methods for Epihygromycin Impurities

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods used for detecting impurities in Epihygromycin, commonly known as Hygromycin B.

Frequently Asked Questions (FAQs)

Q1: What is Epihygromycin (Hygromycin B) and why is impurity analysis important?

A1: Epihygromycin, widely known as Hygromycin B, is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2] It is extensively used in molecular biology and genetic engineering as a selective agent for cells that have been successfully transformed with a hygromycin resistance gene (hph).[1][2][3][4] Impurity profiling is critical because contaminants—arising from manufacturing, degradation, or storage—can affect the antibiotic's potency, introduce toxicity in cell culture experiments, and impact the reliability of selection results.[1][5][6]

Q2: What are the common analytical techniques for detecting Epihygromycin impurities?

A2: The most prevalent and effective techniques for analyzing Epihygromycin and its impurities are based on chromatography and mass spectrometry.[7] High-Performance Liquid Chromatography (HPLC), particularly with methods like Hydrophilic Interaction Liquid Chromatography (HILIC), is a gold standard for separating these polar compounds.[7][8][9] Coupling HPLC with Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) allows for highly sensitive and specific detection and identification of impurities.[7][9][10]

Q3: My Epihygromycin B solution is yellow/brown. Is it degraded?

A3: The color of Hygromycin B solutions can naturally vary from light-yellow to dark-brown or caramel.[2][4] This color variation does not necessarily indicate degradation or loss of activity. However, any significant change in color during storage should be investigated. Proper storage at 2-8°C in the dark is crucial to maintain stability.[11]

Q4: How should I prepare my sample for HPLC or LC-MS analysis?

A4: Epihygromycin is highly soluble in water.[12][13] For analysis, a stock solution is typically prepared by dissolving the solid compound in deionized water. This stock can then be diluted to the desired concentration using the initial mobile phase of your chromatography method. If analyzing samples from a complex matrix (e.g., cell culture media, food products), a sample cleanup step like solid-phase extraction (SPE) may be necessary to remove interfering substances.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Epihygromycin impurities.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

| Cause | Recommended Solution |

| Inappropriate Mobile Phase pH | The pH of the mobile phase significantly affects the retention and peak shape of aminoglycosides. For HILIC methods, an acidic mobile phase (e.g., pH 3.0 using formic acid) is often optimal.[9] Adjust the pH and observe the effect on peak symmetry. |

| Secondary Interactions with Column | Aminoglycosides can have secondary interactions with residual silanols on silica-based columns. Using a zwitterionic HILIC column can mitigate these interactions and improve peak shape.[9] |

| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Reduce the sample concentration or injection volume and re-run the analysis. |

| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column according to the manufacturer's instructions or replace it with a new one. |

Issue 2: Low Sensitivity or Inconsistent Results in LC-MS

Possible Causes & Solutions

| Cause | Recommended Solution |

| Ion Suppression | High buffer concentrations in the mobile phase can suppress the ionization of analytes in the MS source. While some buffer is needed for good chromatography, its concentration should be optimized for MS detection. Reducing ammonium formate concentration from 20 mM to 8 mM has been shown to improve sensitivity. |

| Inadequate MS Source Parameters | Optimize MS parameters such as capillary voltage, gas flow, and source temperature specifically for Epihygromycin and its expected impurities. |

| Analyte Instability | Epihygromycin can be sensitive to high concentrations of acids.[4] Ensure the sample is not stored in harsh acidic conditions for extended periods before injection. |

| Inconsistent Sample Preparation | Ensure precise and repeatable steps during sample dilution and preparation. Use calibrated pipettes and high-purity solvents. |

Experimental Protocols & Methodologies

Key Experiment: HPLC-MS Method for Epihygromycin Analysis

This protocol is a generalized methodology based on common practices for analyzing aminoglycosides.[9]

1. Objective: To separate, detect, and quantify Epihygromycin B and its potential impurities using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

2. Materials & Reagents:

-

Epihygromycin B standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Ammonium Formate

-

Formic Acid

-

Column: Zwitterionic HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)[9]

3. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Mobile Phase A | Water with 8-20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid[9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |

| Gradient Elution | A typical gradient might run from 80% B to 5% B over 10 minutes to elute polar compounds. |

| Flow Rate | 0.2 - 0.7 mL/min[9] |

| Column Temperature | 40 - 50 °C[9] |

| Injection Volume | 1 - 5 µL |